molecular formula C14H11NO6S B2772576 Methyl 5-((1,1-dioxido-3-oxobenzo[d]isothiazol-2(3h)-yl)methyl)furan-2-carboxylate CAS No. 771499-20-8

Methyl 5-((1,1-dioxido-3-oxobenzo[d]isothiazol-2(3h)-yl)methyl)furan-2-carboxylate

Cat. No.: B2772576
CAS No.: 771499-20-8
M. Wt: 321.3
InChI Key: QQWJEESAUBDQMT-UHFFFAOYSA-N
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Description

Methyl 5-[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)methyl]furan-2-carboxylate is a complex organic compound with a unique structure that combines a benzothiazole moiety with a furan ring

Properties

IUPAC Name

methyl 5-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO6S/c1-20-14(17)11-7-6-9(21-11)8-15-13(16)10-4-2-3-5-12(10)22(15,18)19/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWJEESAUBDQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((1,1-dioxido-3-oxobenzo[d]isothiazol-2(3h)-yl)methyl)furan-2-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 1,1-dioxido-3-oxo-1,2-benzothiazole with furan-2-carboxylic acid under specific conditions to form the desired ester. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)methyl]furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives, depending on the nucleophile employed .

Scientific Research Applications

Methyl 5-[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)methyl]furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-((1,1-dioxido-3-oxobenzo[d]isothiazol-2(3h)-yl)methyl)furan-2-carboxylate involves its interaction with specific molecular targets. The benzothiazole moiety can bind to proteins or enzymes, altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)methyl]furan-2-carboxylate is unique due to the combination of the benzothiazole and furan rings, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a wider range of reactions and interact with different molecular targets compared to similar compounds .

Biological Activity

Methyl 5-((1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)methyl)furan-2-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological effects, focusing on anticancer and antibacterial properties, along with relevant case studies and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H11NO5S\text{C}_{13}\text{H}_{11}\text{N}\text{O}_5\text{S}

This structure includes a furan moiety and a benzo[d]isothiazole derivative, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds similar to this compound. For instance, derivatives of furan have shown cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

A study examined several furan derivatives for their cytotoxicity against HeLa (cervical cancer), HepG2 (liver cancer), and Vero (non-cancerous monkey kidney) cell lines using the MTT assay. The results indicated that certain derivatives exhibited IC50 values in the range of 62.37 µg/mL against HeLa cells, suggesting significant anticancer potential .

Compound NameCell LineIC50 (µg/mL)
Furan Derivative AHeLa62.37
Furan Derivative BHepG270.00
Furan Derivative CVero>100

Antibacterial Activity

The antibacterial properties of this compound have also been explored. In vitro studies have shown promising activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Assay

In a disc diffusion method, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) results indicated that the compound had an MIC of 1.00 µg/mL against Staphylococcus aureus, demonstrating strong antibacterial activity .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus1.00
Escherichia coli250

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the furan and isothiazole moieties may play critical roles in its interaction with biological targets.

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